![molecular formula C10H7N3O B7884276 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile CAS No. 948883-29-2](/img/structure/B7884276.png)
3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile
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Description
“3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . These compounds are recognized as important fused bicyclic heterocycles due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are similar to the requested compound, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of these compounds consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Future Directions
The future directions for the research and development of “3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile” and similar compounds could include the development of new methods for their synthesis which allow to obtain the target products in one synthetic stage with high yields . Furthermore, due to their wide range of applications in medicinal chemistry, these compounds could be further explored for the treatment of various diseases .
Mechanism of Action
Target of Action
The primary target of 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile is the Phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the normal functioning of the PI3K signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Biochemical Pathways
The affected pathway is the PI3K-AKT signaling pathway . This pathway is crucial for many cellular processes, and its aberrant expression or mutation is often identified as a major factor in tumorigenesis, progression, and poor prognosis . By inhibiting PI3K, the compound disrupts this pathway, potentially halting the progression of certain diseases.
Result of Action
The compound exhibits significant inhibitory activity against various tumor cell lines . For instance, one of the synthetic compounds showed submicromolar inhibitory activity, with IC50 values ranging from 0.09 μΜ to 0.43 μΜ against all the tested cell lines . Moreover, it induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells .
properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-6-yl-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-4-3-9(14)8-1-2-10-12-5-6-13(10)7-8/h1-2,5-7H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTERNIBSEZLQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693617 |
Source
|
Record name | 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
948883-29-2 |
Source
|
Record name | 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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